

Physical and chemical properties of 4,5-Dibromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dibromo-2-fluorobenzoic acid

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An In-depth Technical Guide to 4,5-Dibromo-2-fluorobenzoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **4,5-Dibromo-2-fluorobenzoic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

4,5-Dibromo-2-fluorobenzoic acid is a halogenated derivative of benzoic acid. Its structure, featuring two bromine atoms and one fluorine atom on the benzene ring, makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules used in pharmaceuticals and agrochemicals.[\[1\]](#)

- IUPAC Name: **4,5-dibromo-2-fluorobenzoic acid**[\[2\]](#)
- CAS Number: 289039-48-1[\[2\]](#)[\[3\]](#)
- Chemical Formula: C₇H₃Br₂FO₂[\[2\]](#)

Physicochemical Properties

The physical and chemical data for **4,5-Dibromo-2-fluorobenzoic acid** are summarized below. This data is crucial for its handling, application in reactions, and for analytical purposes.

Property	Value	Source
Molecular Weight	297.90 g/mol	Calculated
Appearance	White to pale cream powder	[4] (for related compound)
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Slightly soluble in water	[5][6] (for related compounds)
pKa	Not available	

Note: Specific experimental data for melting point, boiling point, and pKa for the 4,5-dibromo isomer are not readily available in the provided search results. Data for related isomers are presented for context.

For comparison, related brominated and fluorinated benzoic acids exhibit the following properties:

- 5-Bromo-2-fluorobenzoic acid: Melting point of 141-145 °C.[5][7][8]
- 4-Bromo-2-fluorobenzoic acid: Melting point of 208-215 °C and a boiling point of 289.4 °C at 760 mmHg.[4][9]
- 2-Bromo-4,5-difluorobenzoic acid: Melting point of 118-122 °C.[10]

Spectroscopic and Analytical Data

While specific spectra for **4,5-Dibromo-2-fluorobenzoic acid** are not provided in the search results, standard analytical techniques for characterization would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR would be used to confirm the substitution pattern on the aromatic ring.
- Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid O-H and C=O stretches.

- Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.

Chemical Reactivity and Applications

4,5-Dibromo-2-fluorobenzoic acid serves primarily as a building block in organic synthesis.^[1] The presence of multiple halogen atoms and a carboxylic acid group provides several reactive sites for further chemical transformations.

- Pharmaceutical Synthesis: It is used as a key intermediate in the preparation of pharmaceuticals.^[1] For instance, the related compound 4-Bromo-2-fluorobenzoic acid is a precursor for synthesizing Enzalutamide and is a key raw material for Venclexta.^[11]
- Cross-Coupling Reactions: The bromo substituents are suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.^[11]
- Agrochemicals: This compound and its derivatives are utilized in the formulation of herbicides and pesticides.^{[1][10]}

Experimental Protocols

Representative Synthesis of a Brominated Fluorobenzoic Acid

The following protocol describes the synthesis of 5-bromo-2-fluorobenzoic acid from 2-fluorobenzoic acid, illustrating a common method for halogenating this type of scaffold.^[6]

Materials:

- 2-Fluorobenzoic acid
- Sodium periodate (NaIO_4)
- Sodium bromide (NaBr)
- Deionized water

- Acetic acid
- Concentrated sulfuric acid (H_2SO_4)
- Ice

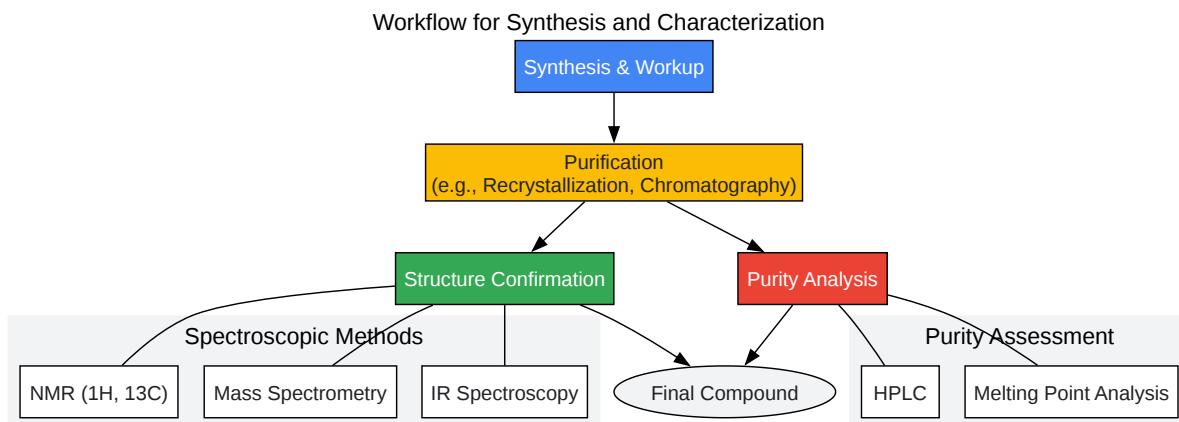
Procedure:

- Prepare the Oxidizing Solution: Dissolve 7.7 g (36 mmol) of sodium periodate in a mixture of 40 mL of deionized water and 26 mL of acetic acid.[6]
- Set up the Reaction: In a suitable reaction flask, add 10 g (71.4 mmol) of 2-fluorobenzoic acid and 7.35 g (71.4 mmol) of sodium bromide.[5][6]
- Initiate the Reaction: Add the prepared sodium periodate solution to the reaction flask. Heat the mixture to 30°C.[5][6]
- Acid Catalysis: Slowly add 6.0 mL of concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature.[5][6]
- Reaction Progression: After the addition is complete, raise the temperature to 50-65°C and maintain it for 2-3 hours.[5][6] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[6]
- Workup and Isolation: Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.[5]
- Purification: Filter the solid precipitate and wash the filter cake several times with water to obtain the crude product.[5] Further purification can be achieved through recrystallization if necessary.

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like **4,5-Dibromo-2-fluorobenzoic acid**.

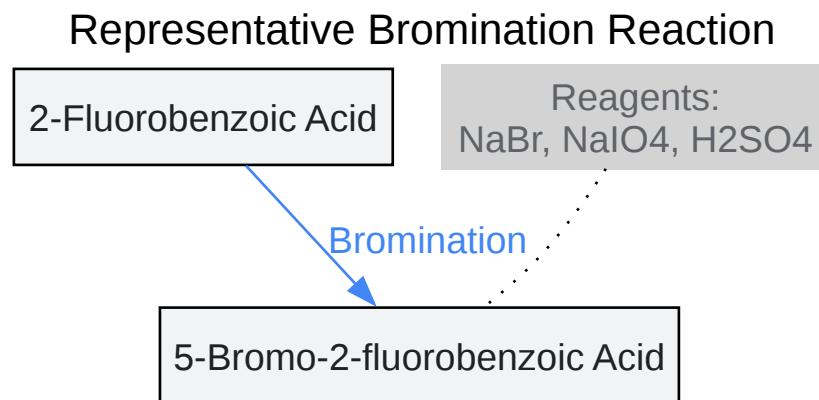


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Caption: Logical workflow for chemical synthesis and analysis.

Representative Halogenation Reaction

This diagram shows the general reaction scheme for the bromination of a fluorobenzoic acid precursor.



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Caption: General scheme for a bromination reaction.

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- To cite this document: BenchChem. [Physical and chemical properties of 4,5-Dibromo-2-fluorobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110514#physical-and-chemical-properties-of-4-5-dibromo-2-fluorobenzoic-acid\]](https://www.benchchem.com/product/b110514#physical-and-chemical-properties-of-4-5-dibromo-2-fluorobenzoic-acid)

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